molecular formula C15H16O2 B6379402 4-(2,5-Dimethylphenyl)-2-methoxyphenol CAS No. 1261989-02-9

4-(2,5-Dimethylphenyl)-2-methoxyphenol

Cat. No.: B6379402
CAS No.: 1261989-02-9
M. Wt: 228.29 g/mol
InChI Key: XHSVIMAJOQVXIV-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-methoxyphenol (CAS No. 4962-28-1), also known as 4-methoxy-2,5-dimethylphenol, is a phenolic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.193 g/mol . Structurally, it features a methoxy group (-OCH₃) at the para position (C4) and methyl (-CH₃) groups at the ortho (C2) and meta (C5) positions on the aromatic ring (Figure 1). This substitution pattern enhances its lipophilicity compared to simpler phenols, which may influence its biological activity and environmental persistence.

The compound is a derivative of xylenol (dimethylphenol) and is used in organic synthesis and agrochemical research, though its specific applications remain less documented in publicly available literature.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-4-5-11(2)13(8-10)12-6-7-14(16)15(9-12)17-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSVIMAJOQVXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685449
Record name 3-Methoxy-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-02-9
Record name 3-Methoxy-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the methylation of 4-(2,5-dimethylphenyl)phenol using methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Biological Activity (IC₅₀)
4-Methoxy-2,5-dimethylphenol 2,5-(CH₃); 4-OCH₃ Phenol, methoxy, methyl 152.193 Not reported
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-(CH₃) on phenyl ring Carboxamide, naphthalene ~289.33* PET inhibition: ~10 µM
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-(CH₃) on phenyl ring Carboxamide, naphthalene ~289.33* PET inhibition: ~10 µM
2,5-Dimethylphenol (Xylenol) 2,5-(CH₃) Phenol, methyl 122.16 Antimicrobial

*Calculated based on molecular formula from .

Key Observations:

Substituent Position and Activity: The 2,5-dimethyl substitution pattern in 4-methoxy-2,5-dimethylphenol mirrors that of the highly active carboxamide derivative N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which inhibits photosynthetic electron transport (PET) in spinach chloroplasts with an IC₅₀ of ~10 µM . This suggests that the ortho/meta methyl arrangement may enhance interaction with biological targets, such as photosystem II.

Functional Group Impact: The carboxamide-naphthalene backbone in the analogues from confers distinct electronic properties compared to the phenolic structure of 4-methoxy-2,5-dimethylphenol. The methoxy group in 4-methoxy-2,5-dimethylphenol likely increases lipophilicity compared to unsubstituted xylenols, which could improve membrane permeability but reduce water solubility.

Electronic Effects: Electron-withdrawing groups (e.g., -F in N-(2,5-difluorophenyl) derivatives) enhance PET inhibition by polarizing the aromatic system, as seen in . While 4-methoxy-2,5-dimethylphenol contains electron-donating groups (-CH₃, -OCH₃), its activity profile remains uncharacterized in published studies.

Research Findings and Structure-Activity Relationships (SAR)

Lipophilicity and Bioactivity

Lipophilicity (logP) is a critical determinant of herbicidal activity. The 2,5-dimethyl and 4-methoxy substituents in 4-methoxy-2,5-dimethylphenol likely elevate its logP compared to simpler phenols like 2,5-xylenol (logP ~2.1). However, the carboxamide derivatives in exhibit higher molecular weights and possibly greater logP values (~3.5–4.0), correlating with their potent PET inhibition .

Mechanistic Insights

The methyl groups may facilitate hydrophobic interactions with the D1 protein in chloroplasts, while the methoxy group could stabilize binding via van der Waals forces.

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